molecular formula C20H30O B14712216 (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 21952-93-2

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B14712216
CAS No.: 21952-93-2
M. Wt: 286.5 g/mol
InChI Key: XBIDKWMHMCYHQY-RABCQHRBSA-N
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Description

The compound (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol involves multiple steps, including cyclization and functional group modifications The process typically starts with simpler organic molecules that undergo a series of reactions such as aldol condensation, Michael addition, and intramolecular cyclization to form the core structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using catalysts to increase reaction efficiency and yield, as well as employing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bonds in the ring system can be reduced to single bonds.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the double bonds leads to a fully saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study complex ring structures and their reactivity. It serves as a precursor for synthesizing other biologically active molecules.

Biology

In biological research, (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol is studied for its potential effects on cellular processes and its interaction with biological macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with specific molecular targets in the body.

Industry

In industry, this compound is used in the synthesis of pharmaceuticals and other high-value chemicals. Its complex structure makes it a valuable intermediate in the production of various bioactive compounds.

Mechanism of Action

The mechanism of action of (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets in the body. The hydroxyl group at the 17th position and the methylene group at the 3rd position play crucial roles in its binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar in structure but lacks the methylene group at the 3rd position.

    Testosterone: Shares the cyclopenta[a]phenanthrene core but has different functional groups.

    Estradiol: Another steroid with a similar ring system but different substituents.

Uniqueness

What sets (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol apart is its specific configuration and the presence of the methylene group at the 3rd position, which imparts unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21952-93-2

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H30O/c1-13-8-10-19(2)14(12-13)4-5-15-16-6-7-18(21)20(16,3)11-9-17(15)19/h12,15-18,21H,1,4-11H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

XBIDKWMHMCYHQY-RABCQHRBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C)CCC34C

Origin of Product

United States

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